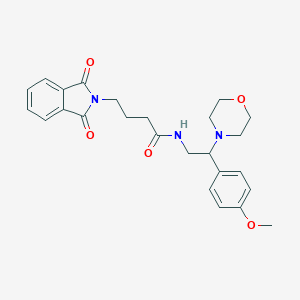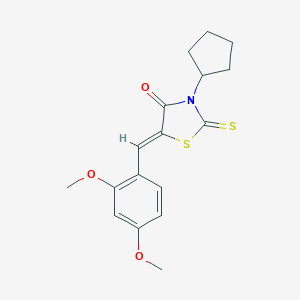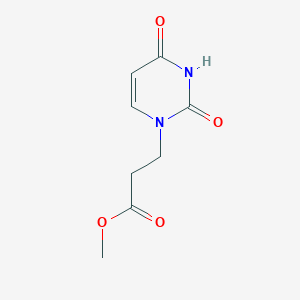
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide is a complex organic compound that features a combination of isoindoline, methoxyphenyl, and morpholine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of the Butanamide Chain: This step involves the reaction of the isoindoline derivative with a butanoyl chloride in the presence of a base.
Introduction of the Methoxyphenyl and Morpholine Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine group suggests possible interactions with biological targets.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoindoline and morpholine groups could play key roles in these interactions, influencing the compound’s affinity and specificity.
類似化合物との比較
Similar Compounds
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]butanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)butanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
特性
CAS番号 |
879195-55-8 |
|---|---|
分子式 |
C25H29N3O5 |
分子量 |
451.5g/mol |
IUPAC名 |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C25H29N3O5/c1-32-19-10-8-18(9-11-19)22(27-13-15-33-16-14-27)17-26-23(29)7-4-12-28-24(30)20-5-2-3-6-21(20)25(28)31/h2-3,5-6,8-11,22H,4,7,12-17H2,1H3,(H,26,29) |
InChIキー |
VZFDUEUZZIZTKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
正規SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B349449.png)
![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)
![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)
![7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349479.png)

![2-hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B349491.png)
![2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349493.png)


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B349506.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)
![2-[2-(2-Furyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349510.png)
